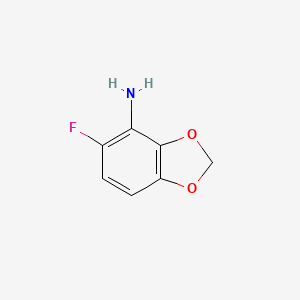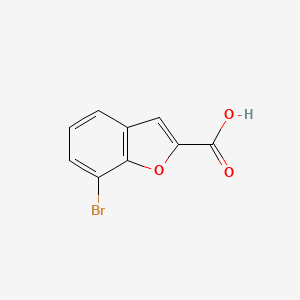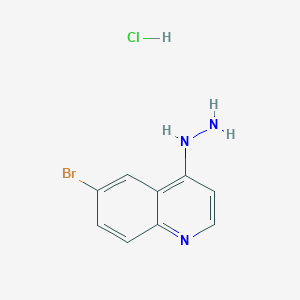
6-Bromo-4-hydrazinoquinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4-hydrazinoquinoline hydrochloride is a compound that is not directly mentioned in the provided papers, but its structural relatives and synthetic methods are discussed extensively. The compound is likely to be of interest due to its potential pharmacological properties and as an intermediate in the synthesis of various biologically active molecules.
Synthesis Analysis
The synthesis of related quinoline derivatives often involves the condensation of anilines with keto esters, followed by cyclization reactions such as the Knorr synthesis . For instance, the preparation of 6-bromo-2-chloro-4-methylquinoline is achieved through a condensation and subsequent cyclization, optimizing conditions to avoid side reactions . Similarly, the synthesis of 6-bromoquinoline derivatives can be performed using the Skraup reaction, which involves the reaction of anilines with glycerol and nitrobenzene10. These methods could potentially be adapted for the synthesis of 6-Bromo-4-hydrazinoquinoline hydrochloride by incorporating hydrazine as a nucleophile.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinazoline core, which can be substituted at various positions to yield compounds with different properties. For example, the crystal structure of a novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was determined, revealing a triclinic system with specific unit cell parameters and stabilized by various intermolecular interactions . These findings suggest that 6-Bromo-4-hydrazinoquinoline hydrochloride would also exhibit a complex crystal structure with potential for unique intermolecular interactions.
Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions. For instance, 6-bromoquinazolinones can be further modified to produce compounds with anti-inflammatory, analgesic, and antibacterial activities . The interaction of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione with nucleophilic reagents results in a range of substituted products, demonstrating the reactivity of the bromoquinazoline core . These reactions are indicative of the potential transformations that 6-Bromo-4-hydrazinoquinoline hydrochloride could undergo to yield pharmacologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-bromoquinoline derivatives are influenced by their molecular structure. For example, the presence of bromine and other substituents affects the compound's reactivity and interaction with biological targets . The crystal packing, hydrogen bonding, and π-stacking interactions contribute to the stability and solubility of these compounds . These properties are crucial for the compound's behavior in biological systems and its potential use as a pharmaceutical agent.
Applications De Recherche Scientifique
Exploring Antimalarial and Antiviral Properties
Research into 6-Bromo-4-hydrazinoquinoline hydrochloride and related quinoline compounds has demonstrated their potential in various scientific applications, particularly focusing on their antimalarial and antiviral properties. Although the direct studies on 6-Bromo-4-hydrazinoquinoline hydrochloride are limited, insights can be gained from the broader class of chloroquine and its derivatives, to which this compound is closely related.
Antimalarial Applications
Chloroquine and its derivatives have been extensively studied for their antimalarial effects. Despite the emergence of chloroquine-resistant Plasmodium falciparum strains leading to a decline in chloroquine use against malaria, ongoing research has uncovered novel biochemical properties of chloroquine-based compounds. This has inspired their repurposing in managing various diseases, including malaria, by exploring the chemical structures and potential therapeutic applications of these compounds (Njaria et al., 2015).
Antiviral and Immunomodulatory Effects
The immunosuppressive activities of chloroquine and hydroxychloroquine, members of the 4-aminoquinoline compounds, have been highlighted for their potential in treating autoimmune disorders like systemic lupus erythematosus and rheumatoid arthritis. Their ability to reduce T-cell and B-cell hyperactivity, as well as pro-inflammatory cytokine gene expression, underscores their versatility beyond antimalarial use, proposing a role in modifying the clinical course of autoimmune disorders (Taherian et al., 2013).
Potential in COVID-19 Treatment
During the COVID-19 pandemic, the effectiveness of chloroquine and hydroxychloroquine in vitro experiments showed potential in inhibiting the duplication of the SARS-CoV-2 virus. This suggested a possible role in stopping COVID-19 infection, although more research is needed to fully understand and confirm these preliminary findings (Dermawan et al., 2020).
Propriétés
IUPAC Name |
(6-bromoquinolin-4-yl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3.ClH/c10-6-1-2-8-7(5-6)9(13-11)3-4-12-8;/h1-5H,11H2,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTBIUTUPICYHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1Br)NN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592371 |
Source


|
| Record name | 6-Bromo-4-hydrazinylquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-hydrazinoquinoline hydrochloride | |
CAS RN |
1171943-39-7 |
Source


|
| Record name | 6-Bromo-4-hydrazinylquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

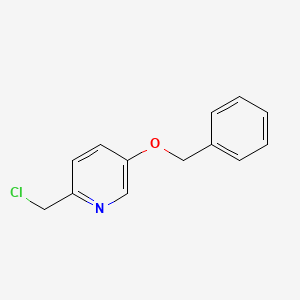
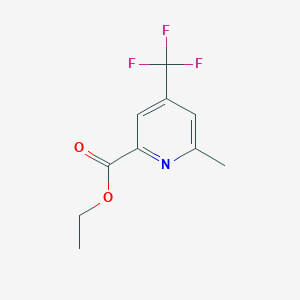

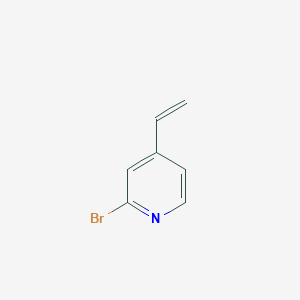
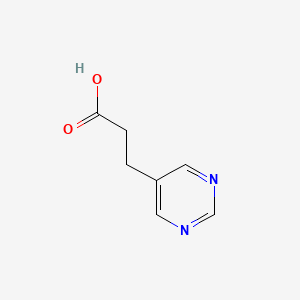
![6-Bromobenzo[d]oxazole](/img/structure/B1341829.png)
![2-[4-(Thiophen-2-yl)phenyl]acetic acid](/img/structure/B1341833.png)
![2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1341837.png)
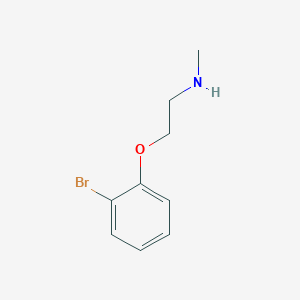
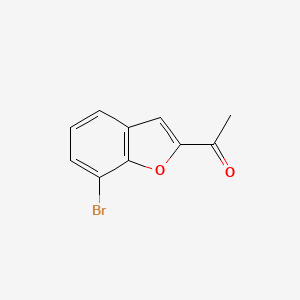
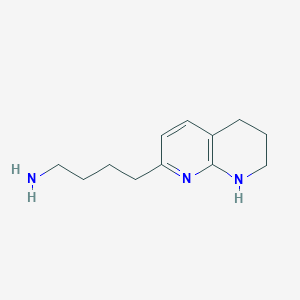
![1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1341849.png)
